N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H15FN2O4S2 and its molecular weight is 430.47. The purity is usually 95%.
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Scientific Research Applications
Biological Activities of Benzofuran Compounds
Benzofuran compounds, including derivatives similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, exhibit a broad range of biological activities. These activities span antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory effects. The versatility of benzofuran compounds makes them potent inhibitors against a variety of diseases, viruses, fungi, microbes, and enzymes. The structural components such as -OH, -OMe, sulfonamide, or halogens significantly enhance their therapeutic activities compared to reference drugs (Dawood, 2019).
Sulfonamides in Medicinal Chemistry
Sulfonamides, such as the sulfonamide group present in this compound, have a wide range of medicinal applications. They have been used in drugs with diuretic, carbonic anhydrase inhibitory, antiepileptic, antipsychotic, and COX2 inhibitory properties. Recently, new drugs incorporating sulfonamide groups, including apricoxib and pazopanib, have shown significant antitumor activity. The versatility of sulfonamides in drug design is underscored by their presence in a variety of therapeutic agents, highlighting their critical role in future drug development (Carta, Supuran, & Scozzafava, 2012).
Antioxidant and Anti-inflammatory Properties
Research has shown that benzofused thiazole derivatives, which are structurally related to this compound, exhibit significant in vitro antioxidant and anti-inflammatory activities. These activities are attributable to their ability to scavenge various reactive species and to inhibit inflammatory processes. The potential of these compounds as templates for the development of new antioxidant and anti-inflammatory agents has been highlighted, indicating their relevance in medicinal chemistry and therapeutic applications (Raut et al., 2020).
Applications in Drug Discovery
Benzofuran derivatives, including molecules with structures similar to this compound, have shown promising applications in drug discovery due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their unique structural features make them privileged structures in drug discovery, particularly in the search for efficient antimicrobial candidates. The synthesis of complex benzofuran derivatives through novel methods has opened up new pathways for the development of potential natural drug lead compounds (Miao et al., 2019).
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-14-5-7-15(8-6-14)29(25,26)10-9-19(24)23-20-22-16(12-28-20)18-11-13-3-1-2-4-17(13)27-18/h1-8,11-12H,9-10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKKHLHFUUPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.